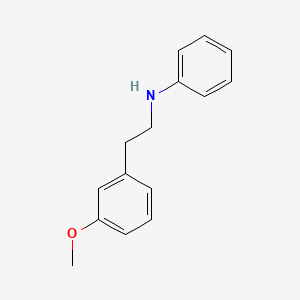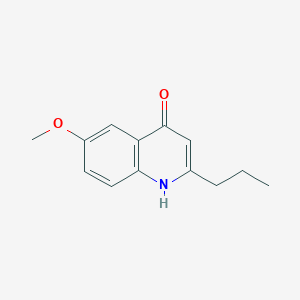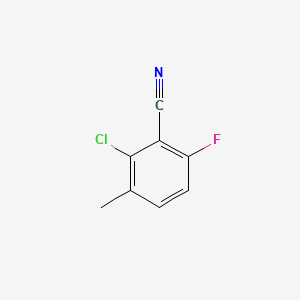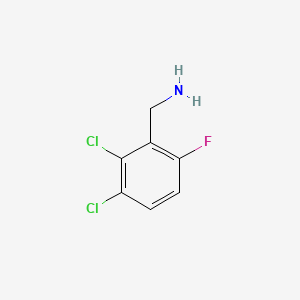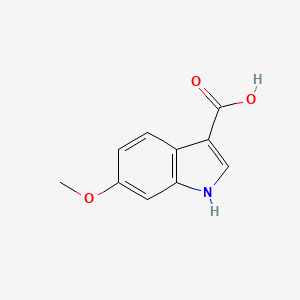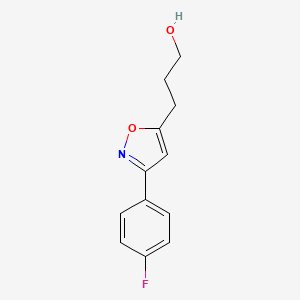
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One possible route is the reaction of p-fluorobenzaldehyde with hydroxylamine to form p-fluorobenzaldoxime, followed by cyclization with a suitable reagent to form the isoxazole ring. The gamma-hydroxypropyl side chain can be introduced through a subsequent reaction, such as an alkylation or a Grignard reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The gamma-hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The p-fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced isoxazole derivative.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the fluorophenyl group often enhances the biological activity of compounds.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the isoxazole ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
3-(p-Fluorophenyl)isoxazole: Lacks the gamma-hydroxypropyl side chain.
5-(gamma-Hydroxypropyl)isoxazole: Lacks the p-fluorophenyl group.
3-Phenyl-5-(gamma-hydroxypropyl)isoxazole: Lacks the fluorine substitution on the phenyl ring.
Uniqueness
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol is unique due to the combination of the p-fluorophenyl group and the gamma-hydroxypropyl side chain. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H12FNO2 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC 名称 |
3-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C12H12FNO2/c13-10-5-3-9(4-6-10)12-8-11(16-14-12)2-1-7-15/h3-6,8,15H,1-2,7H2 |
InChI 键 |
SOWYUJKDBIYKRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCCO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


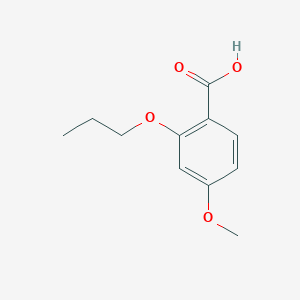
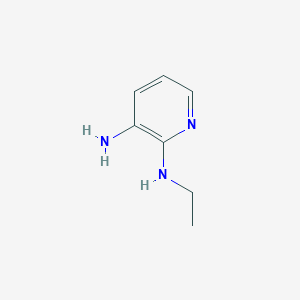
![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)


